- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations, Tetrahedron, 2011, 67(22), 4048-4054

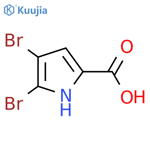

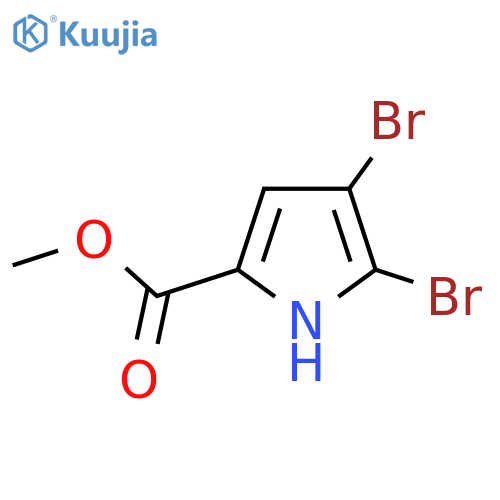

Cas no 937-16-6 (Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate)

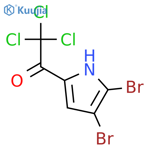

937-16-6 structure

Nom du produit:Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate

Numéro CAS:937-16-6

Le MF:C6H5Br2NO2

Mégawatts:282.917400121689

MDL:MFCD06200907

CID:805650

PubChem ID:324097

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate

- 1H-Pyrrole-2-carboxylicacid, 4,5-dibromo-, methyl ester

- Methyl 5-bromo-1H-pyrrole-2-carboxylate

- 4,5-dibromo-pyrrole-2-carboxylic acid methyl ester

- 4,5-Dibrom-pyrrol-2-carbonsaeure-methylester

- methyl 4,5-dibromopyrrole-2-carboxylate

- methyldibromopyrrolecarboxylate

- O-methyl-4,5-dibromopyrrole-2-carboxylate

- Pyrrole-2-carboxylic acid, 4,5-dibromo-, methyl ester (7CI, 8CI)

- 4,5-Dibromopyrrole-2-methylcarboxylate

- NSC 288036

- ISQWCRSAYRXYRS-UHFFFAOYSA-N

- 10X-0702

- DTXSID10314746

- 937-16-6

- DIBROMOPYRROLE-2-METHYLCARBOXYLATE (AN)

- NSC-288036

- CHEMBL391386

- SB21969

- 4,5-Dibromo-2-(methoxycarbonyl)-1H-pyrrole

- AMY25247

- FT-0679970

- SCHEMBL17781270

- NSC288036

- AKOS005069336

- J-522273

- MFCD06200907

- CS-0213462

- F72771

-

- MDL: MFCD06200907

- Piscine à noyau: 1S/C6H5Br2NO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3

- La clé Inchi: ISQWCRSAYRXYRS-UHFFFAOYSA-N

- Sourire: BrC1=C(C=C(C(=O)OC)N1)Br

Propriétés calculées

- Qualité précise: 280.86900

- Masse isotopique unique: 280.869

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 2

- Complexité: 165

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 42.1A^2

- Le xlogp3: 2.6

Propriétés expérimentales

- Dense: 2.049

- Point de fusion: 163-165°C

- Point d'ébullition: 348.2°C at 760 mmHg

- Point d'éclair: 164.4°C

- Indice de réfraction: 1.609

- Le PSA: 42.09000

- Le LogP: 2.32630

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Informations de sécurité

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR15450-1g |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 1g |

£135.00 | 2024-05-22 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-262214-500mg |

4,5-Dibromo-2-(methoxycarbonyl)-1H-pyrrole, |

937-16-6 | 500mg |

¥1662.00 | 2023-09-05 | ||

| Apollo Scientific | OR15450-5g |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 5g |

£320.00 | 2024-05-22 | ||

| TRC | M301170-100mg |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | M301170-500mg |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 500mg |

$98.00 | 2023-05-18 | ||

| Chemenu | CM197204-10g |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 95% | 10g |

$352 | 2021-08-05 | |

| abcr | AB237063-5 g |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate, 95%; . |

937-16-6 | 95% | 5g |

€478.80 | 2023-06-22 | |

| TRC | M301170-1g |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 1g |

$138.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y0980141-25g |

methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 95% | 25g |

$850 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8109-1 G |

methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |

937-16-6 | 95% | 1g |

¥ 343.00 | 2021-05-07 |

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Méthode de production

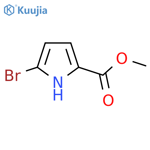

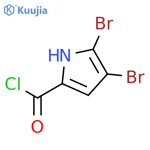

Synthetic Routes 1

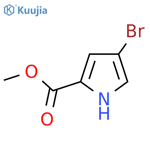

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C

Référence

- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations, Tetrahedron, 2011, 67(22), 4048-4054

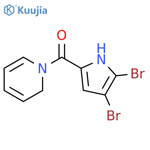

Synthetic Routes 3

Conditions de réaction

1.1 Solvents: Methanol

Référence

- Synthesis of 1-aroylmethylpyrroles as useful intermediates for further chemical transformation, ARKIVOC (Gainesville, 2008, (2), 124-133

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 30 °C

Référence

- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition, iScience, 2020, 23(5),

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide , Water ; 2 h, 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt

Référence

- Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions, Journal of Chemical Research, 2014, 38(10), 593-596

Synthetic Routes 6

Conditions de réaction

Référence

- Physiologically active substances from marine sponges. IV: heterocyclic compounds, Journal of Pharmaceutical Sciences, 1977, 66(7), 1052-4

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C → 18 °C; 15 h, 18 °C

Référence

- 4,5-Diaryl-1H-pyrrole-2-carboxylates as combretastatin A-4/lamellarin T hybrids: Synthesis and evaluation as anti-mitotic and cytotoxic agents, Bioorganic & Medicinal Chemistry, 2006, 14(13), 4627-4638

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 4 h, 65 °C

Référence

- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives, Pharma Chemica, 2015, 7(2), 153-159

Synthetic Routes 9

Conditions de réaction

Référence

- Di- and triaryl-substituted pyrroles by sequential regioselective cross-coupling reactions, Heterocycles, 2007, 74, 569-594

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 15 min, -78 °C

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Direct Access to Marine Pyrrole-2-aminoimidazoles, Oroidin, and Derivatives, via New Acyl-1,2-dihydropyridine Intermediates, Organic Letters, 2006, 8(14), 2961-2964

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Raw materials

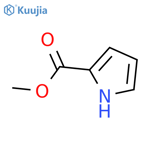

- Methyl 1H-pyrrole-2-carboxylate

- 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)-1-ethanone

- 4,5-Dibromo-1H-pyrrole-2-carboxylic acid

- 1H-Pyrrole-2-carbonyl chloride, 4,5-dibromo-

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Preparation Products

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Littérature connexe

-

1. Organocatalytic enantioselective formal synthesis of bromopyrrole alkaloidsvia aza-Michael additionSu-Jeong Lee,Seok-Ho Youn,Chang-Woo Cho Org. Biomol. Chem. 2011 9 7734

-

2. Isomeric hypho-boranes. Properties and molecular structures of the adducts B5H9·L (L = Ph2PCH2PPh2, Ph2PCH2CH2PPh2, or Me2NCH2CH2NMe2) and B4H8·L (L = Me2NCH2CH2NMe2)Nathaniel W. Alcock,Howard M. Colquhoun,Gerald Haran,Jeffrey F. Sawyer,Malcolm G. H. Wallbridge J. Chem. Soc. Dalton Trans. 1982 2243

937-16-6 (Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate) Produits connexes

- 191231-85-3(4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid)

- 2149598-00-3(1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride)

- 1261854-66-3(5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinaldehyde)

- 63236-23-7(Glycinamide, L-prolyl-N-methyl-D-leucyl-, monohydrochloride)

- 1239016-37-5((2R)-2-(2,5-dimethoxyphenyl)propanoic acid)

- 65894-76-0(1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime)

- 1114658-40-0(N-[4-(2-benzoyl-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl)phenyl]furan-2-carboxamide)

- 1036715-60-2(Methyl 4-acetyl-2-methylbenzoate)

- 1412808-15-1(rel-(5R,6S)-5-Methoxy-4-oxaspiro[2.5]octan-6-ol)

- 21080-31-9(angoline)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:937-16-6)Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate

Pureté:99%/99%/99%

Quantité:5g/10g/25g

Prix ($):200.0/355.0/817.0